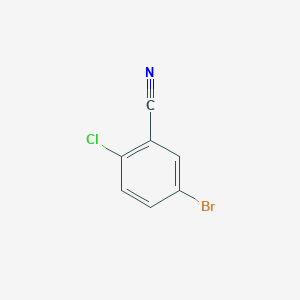

5-Bromo-2-chlorobenzonitrile

Descripción

5-Bromo-2-chlorobenzonitrile (CAS: 57381-44-9) is a halogenated aromatic nitrile with the molecular formula C₇H₃BrClN and a molecular weight of 216.46 g/mol . Structurally, it features a benzonitrile backbone substituted with bromine and chlorine atoms at the 5- and 2-positions, respectively. This compound is a key intermediate in pharmaceutical synthesis, notably in the preparation of the biaryl scaffold (8d) for diflunisal, a non-steroidal anti-inflammatory drug (NSAID) .

Propiedades

IUPAC Name |

5-bromo-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDMQBUJOXQVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615573 | |

| Record name | 5-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-44-9 | |

| Record name | 5-Bromo-2-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism

The reaction proceeds via generation of a bromonium ion (Br⁺) from the brominating agent, which attacks the aromatic ring. The electron-withdrawing cyano group deactivates the ring but directs substitution to the meta position relative to itself, while the chloro group directs para to its position. This dual directing effect results in predominant bromination at the 5-position.

Standard Protocol

A representative procedure from CN113321577A involves:

-

Dissolving 2-chlorobenzonitrile in dichloromethane.

-

Cooling to 0–5°C and adding NBS in batches.

-

Reacting at 20–30°C for 5 hours.

-

Filtering, washing, and concentrating under reduced pressure to isolate the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80–90% |

| Purity (HPLC) | >96% |

| Byproduct (3-bromo isomer) | <3% |

Alternative Brominating Agents

While NBS is preferred for its mild reactivity, other brominating agents have been explored:

Bromine (Br₂)

Direct use of bromine in solvents like dichloromethane or acetic acid achieves comparable yields but requires stringent temperature control (-10–10°C) to minimize di-bromination. Excess bromine increases the risk of generating 3,5-dibromo-2-chlorobenzonitrile , necessitating precise stoichiometry.

Dibromohydantoin

This solid brominating agent offers safer handling and reduced corrosivity. Reactions typically occur in tetrahydrofuran (THF) at 50–60°C, with yields of 75–85%.

Reaction Optimization

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane, THF) enhance solubility of 2-chlorobenzonitrile and stabilize intermediates. Non-polar solvents like hexane reduce reaction rates due to poor reagent dispersion.

Temperature and Time

Catalytic Systems

Lewis acids (e.g., FeBr₃) are avoided due to incompatibility with nitriles. Instead, hydrogen peroxide (H₂O₂) has been used in combination with hydrobromic acid (HBr) to generate Br⁺ in situ, achieving 90% yield at 30°C.

Industrial-Scale Production

Process Intensification

Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer. A patented method reports:

-

Batch size: 500 kg

-

Cycle time: 8–12 hours

-

Purity: 99% (after recrystallization from ethanol)

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| 2-Chlorobenzonitrile | 55 |

| NBS | 30 |

| Solvent recovery | 10 |

| Waste treatment | 5 |

Byproduct Management

The primary byproduct, 3-bromo-2-chlorobenzonitrile , is minimized through:

-

Stoichiometric control : Limiting brominating agent to 1.0–1.2 equivalents.

-

In-line HPLC monitoring : Halting the reaction when substrate conversion exceeds 99%.

-

Crystallization : Ethanol-water mixtures preferentially isolate the 5-bromo isomer due to differential solubility.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| NBS in dichloromethane | 85–90 | 96–99 | High |

| Br₂ in acetic acid | 75–80 | 90–95 | Moderate |

| Dibromohydantoin in THF | 80–85 | 94–97 | Low |

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-chlorobenzonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

Hydrolysis: It can be hydrolyzed in the presence of alkali to form 5-Bromo-2-chlorobenzoate.

Common Reagents and Conditions

Bromination Reagents: Bromine, N-bromosuccinimide.

Hydrolysis Reagents: Sodium hydroxide, hydrochloric acid.

Major Products Formed

5-Bromo-2-chlorobenzoate: Formed through hydrolysis of this compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-Bromo-2-chlorobenzonitrile serves as a crucial building block in organic synthesis, enabling the development of various chemical compounds across multiple domains.

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for nucleophilic substitution reactions, making it a valuable precursor in chemical transformations.

Pharmaceutical Development

This compound is instrumental in synthesizing pharmacologically active compounds. Notable applications include:

- Drug Candidates for Neurological Disorders : Derivatives of this compound have been synthesized and evaluated for their activity on metabotropic glutamate receptors (mGluR5), showing promising binding affinities and functional activities .

- Cancer Treatments : Variants of this compound have been explored for their anticancer properties, demonstrating potential efficacy against various cancer cell lines.

Agrochemical Applications

The compound is also utilized in the development of pesticides. Modifications to its structure have led to the creation of novel agrochemicals that exhibit enhanced bioactivity against specific pests while minimizing environmental impact .

Structure-Activity Relationships (SAR)

Research into SAR has elucidated how structural modifications can influence biological activity. The following table summarizes key findings related to various derivatives:

| Compound | Substituent | Activity | Reference |

|---|---|---|---|

| This compound | - | Intermediate | |

| 5-Bromo-2-hydroxybenzonitrile | Hydroxyl group | Increased mGluR5 binding | |

| 5-Bromo-4-methylbenzonitrile | Methyl group | Anticancer activity |

Case Study 1: Synthesis and Evaluation of mGluR5 Modulators

A study focused on synthesizing mGluR5 receptor modulators from this compound demonstrated that specific modifications to the benzene ring significantly enhanced receptor interactions. The research utilized radioligand displacement assays and calcium mobilization assays to assess binding affinity and functional activity, indicating a promising pathway for drug development targeting neurological disorders.

Case Study 2: Agrochemical Applications

Another significant study highlighted the use of this compound in synthesizing novel pesticides. Researchers modified the structure to improve efficacy against specific pests while reducing environmental impact. The findings indicated that certain derivatives exhibited superior bioactivity compared to existing pesticides, showcasing the compound's potential in agricultural applications .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-chlorobenzonitrile in organic synthesis involves its participation in nucleophilic substitution or coupling reactions. The presence of bromine and chlorine atoms makes it a suitable candidate for these reactions, allowing it to serve as a building block for the synthesis of various compounds .

Comparación Con Compuestos Similares

Research and Industrial Relevance

- Synthetic Versatility : Halogenated benzonitriles are pivotal in constructing complex molecules via palladium-catalyzed cross-coupling reactions .

- Market Availability : Suppliers like GLPBIO and Sigma-Aldrich offer this compound at scales from 25 µL to 500 g, reflecting its demand in academia and industry .

Actividad Biológica

5-Bromo-2-chlorobenzonitrile (C7H3BrClN) is an organic compound recognized for its diverse applications in chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C7H3BrClN

- Molar Mass : 216.46 g/mol

- Density : 1.74 g/cm³ (predicted)

- Melting Point : 133 °C

- Boiling Point : 266.9 °C (predicted)

- CAS Number : 57381-44-9

This compound exhibits biological activity primarily through its role as a synthetic intermediate. Its halogenated structure allows it to participate in nucleophilic substitution reactions, making it a valuable precursor for various biologically active compounds. The presence of both bromine and chlorine enhances its reactivity, facilitating the synthesis of complex organic molecules .

Biological Applications

-

Pharmaceutical Development :

- This compound is utilized in the synthesis of pharmacologically active molecules, including potential drug candidates for treating various conditions such as cancer and neurological disorders .

- A notable study involved the synthesis of derivatives that were tested for their activity on metabotropic glutamate receptors (mGluR5). The derivatives exhibited varying degrees of binding affinity and functional activity, demonstrating the potential of this compound as a scaffold in drug design .

- Pesticide Synthesis :

Structure-Activity Relationships (SAR)

Research into SAR has revealed insights into how modifications to the this compound structure can influence biological activity. For instance, variations in substituents at different positions on the benzene ring can significantly alter the compound's efficacy and selectivity towards specific biological targets.

Table 1: Summary of SAR Findings

| Compound | Substituent | Activity | Reference |

|---|---|---|---|

| This compound | - | Intermediate | |

| 5-Bromo-2-hydroxybenzonitrile | Hydroxyl group | Increased mGluR5 binding | |

| 5-Bromo-4-methylbenzonitrile | Methyl group | Anticancer activity |

Case Study 1: Synthesis and Evaluation of mGluR5 Modulators

In a study focusing on mGluR5 receptor modulation, researchers synthesized a series of compounds based on this compound. These compounds were evaluated using radioligand displacement assays and calcium mobilization assays to determine their binding affinity and functional activity. The results indicated that specific modifications to the benzene ring significantly enhanced receptor interaction, suggesting a promising pathway for drug development targeting neurological disorders .

Case Study 2: Agrochemical Applications

Another study highlighted the use of this compound in synthesizing novel pesticides. The compound was modified to enhance its efficacy against specific pests while minimizing environmental impact. The research demonstrated that certain derivatives exhibited improved bioactivity compared to existing pesticides, showcasing the compound's potential in agricultural applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-chlorobenzonitrile, and how do reaction conditions influence yield?

- Methodology : Based on analogous nitrile syntheses (e.g., bromination of chlorobenzonitrile derivatives or palladium-catalyzed cross-coupling), typical routes may involve:

- Halogenation : Direct bromination of 2-chlorobenzonitrile using electrophilic brominating agents (e.g., Br₂/FeBr₃), with temperature control to minimize side reactions .

- Cyano Group Introduction : Substitution of a halogen in 5-bromo-2-chlorobenzene precursors via Rosenmund-von Braun reaction (CuCN in DMF) .

- Optimization : Reaction efficiency depends on solvent polarity, catalyst loading, and stoichiometric ratios. For example, using DMF as a solvent enhances nitrile group stability .

Q. How can researchers confirm the purity and structural identity of this compound?

- Analytical Techniques :

- HPLC/GC : Assess purity (>95% as per commercial standards) using reverse-phase HPLC with UV detection (λ ~254 nm) .

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show aromatic protons as a doublet (J ≈ 8.5 Hz) for H-3 and H-4, with Br and Cl substituents causing deshielding .

- Melting Point : Compare observed mp (e.g., 67–68°C for 4-Bromo-2-chlorobenzonitrile) to literature values to detect impurities .

Q. What safety precautions are critical when handling this compound?

- Safety Protocols :

- Use PPE (gloves, goggles) due to irritant properties (R20/21/22) .

- Store in airtight containers at 0–6°C to prevent degradation .

- Avoid inhalation; work in a fume hood. Dispose via halogenated waste protocols .

Advanced Research Questions

Q. How do substituent positions (Br at C5, Cl at C2) affect the electronic and steric properties of the benzonitrile scaffold?

- Computational Analysis :

- DFT Calculations : Predict electron-withdrawing effects of Cl and Br using molecular orbital simulations. The nitrile group (C≡N) enhances electrophilicity, making the compound reactive in Suzuki-Miyaura couplings .

- X-ray Crystallography : Compare with 5-Bromo-2-hydroxybenzonitrile (planar structure, O–H⋯N hydrogen bonds) to assess how Cl substitution alters molecular packing .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If ¹³C NMR shows unexpected peaks:

- Isomer Identification : Rule out positional isomers (e.g., 4-Bromo-2-chloro vs. 5-Bromo-2-chloro) via 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₇H₃BrClN, [M]+ = 215.89) and detects trace impurities .

Q. How can researchers optimize catalytic systems for functionalizing this compound in drug synthesis?

- Catalytic Approaches :

- Photoredox Catalysis : Under blue light, Ru(bpy)₃²+ enables C–CN bond activation for coupling with heteroarenes .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

- Process Chemistry :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.